molecular formula C29H23N3O3S B2528418 N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide CAS No. 329903-28-8

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide

Cat. No.: B2528418
CAS No.: 329903-28-8
M. Wt: 493.58
InChI Key: FVGCROTUFKPRNN-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide is a synthetic organic compound featuring a complex molecular architecture comprising benzamide and benzoylthiourea functionalities. This structure is of significant interest in advanced chemical and pharmaceutical research, particularly in the exploration of structure-activity relationships and the development of novel bioactive molecules. Compounds with similar bis-amide structures have been identified as key intermediates in efficient synthesis methods, yielding products with good purity . The presence of the thioureido group adjacent to a benzamide core suggests potential for chelation or interaction with various biological targets, making it a candidate for in vitro investigation in enzyme inhibition studies or receptor binding assays. Researchers may utilize this chemical as a building block in medicinal chemistry for the design of potential therapeutic agents, or as a model compound in material science to study the properties of poly-amides. It is supplied as a solid and should be stored in a cool, dry environment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

2-(benzoylcarbamothioylamino)-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S/c1-19-16-17-25(23(18-19)26(33)20-10-4-2-5-11-20)30-28(35)22-14-8-9-15-24(22)31-29(36)32-27(34)21-12-6-3-7-13-21/h2-18H,1H3,(H,30,35)(H2,31,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGCROTUFKPRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the benzoylation of 2-amino-4-methylbenzoic acid to form 2-benzoyl-4-methylbenzoic acid.

    Thioureido Formation: The next step involves the reaction of 2-benzoyl-4-methylbenzoic acid with thiourea to form the thioureido intermediate.

    Final Coupling Reaction: The final step involves the coupling of the thioureido intermediate with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thioureido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzamides and thioureas.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. In a study evaluating a series of benzamide derivatives, including N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide, it was found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus1.50
Escherichia coli2.60
Candida albicans2.90
Klebsiella pneumoniae5.19
Bacillus subtilis1.27

The data indicates that this compound possesses a low MIC value against several pathogens, suggesting its potential as an effective antimicrobial agent. The presence of benzoyl and thiourea moieties in the structure enhances its binding affinity to microbial targets, leading to increased efficacy.

Anticancer Applications

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in colorectal carcinoma models.

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound IC50 (µM)
This compound4.53
Standard Drug (5-Fluorouracil)9.99

The compound showed an IC50 value significantly lower than that of the standard drug, indicating its potential as a more effective anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

  • A study published in Pharmaceutical Research highlighted the synthesis of thiourea derivatives and their evaluation against multidrug-resistant strains, demonstrating that modifications in the benzamide structure can lead to enhanced antimicrobial activity .
  • Another research article focused on the anticancer properties of similar compounds, illustrating how structural variations influence their cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide involves its interaction with specific molecular targets. The benzoyl and thioureido groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Compounds:
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) (): Structural Differences: Replaces the thioureido group with a benzimidazole-thioacetamido moiety and a 2,4-dinitrophenyl group.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ():

    • Structural Differences : Features a dimethoxyphenethyl group instead of the thioureido and benzoylphenyl substituents.
    • Impact : The methoxy groups in Rip-B improve solubility and electron-donating capacity, contrasting with the electron-withdrawing benzoyl groups in the target compound .
  • N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide ():

    • Structural Differences : Incorporates a sulfamoyl group and a benzothiazole ring instead of the thioureido linkage.
    • Impact : The sulfamoyl group may enhance hydrogen-bonding interactions, while the benzothiazole could improve planarity and π-π stacking .
Table 1: Substituent Effects on Physicochemical Properties
Compound Key Substituents Electronic Effects Solubility Implications
Target Compound Benzoyl, methyl, thioureido Electron-withdrawing, moderate H-bonding Moderate (lipophilic benzoyl groups)
W1 () Benzimidazole, dinitrophenyl Strong electron-withdrawing Low (nitro groups reduce solubility)
Rip-B () Dimethoxyphenethyl Electron-donating High (polar methoxy groups)
Compound Sulfamoyl, benzothiazole Moderate H-bonding, planar Moderate to high (polar sulfamoyl)

Spectral and Crystallographic Comparisons

  • IR Spectroscopy :

    • The target compound’s thioureido group is expected to show C=S stretching at ~1240–1255 cm⁻¹ and NH stretching at ~3150–3400 cm⁻¹, similar to hydrazinecarbothioamides () .
    • Absence of C=O bands in 1,2,4-triazoles () contrasts with the target’s benzamide carbonyl (~1660 cm⁻¹) .
  • Crystallography :

    • Fluorinated analogues (e.g., 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide, ) crystallize in orthorhombic systems (P212121), suggesting rigid planar structures. The target compound’s crystallinity may differ due to bulky benzoyl groups .
Antimicrobial and Anticancer Activities:
  • W1 () : Exhibits antimicrobial and anticancer activity due to benzimidazole and nitro groups, which disrupt DNA synthesis .
  • 2-Azetidinone Derivatives (): Show moderate anticancer activity against MCF7 cells, influenced by topological parameters like Balaban index. The target compound’s thioureido group may offer similar bioactivity if planar topology is maintained .
Antioxidant Activity:
  • N-(Anilinocarbonothioyl) Benzamide Derivatives (): Hydroxyl and methoxy substituents enhance antioxidant activity (e.g., 86.6–87.7% inhibition). The target’s benzoyl groups, being less electron-donating, may reduce efficacy compared to these derivatives .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various studies that highlight its efficacy against different biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzoyl isothiocyanates with appropriate amines. The resultant thiourea derivatives are then acylated to yield the target compound. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Data

Characterization MethodObserved Values
Melting Point 240–242 °C
IR (KBr) 3435–3329 (NHs), 1659, 1615 (C=O)
1H NMR δ 7.40 (Ar-H), δ 10.09 (NH)
Mass Spectrometry m/z = 385.89 [M]+

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specific derivatives have demonstrated potent inhibition against carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis. This inhibition is crucial for developing therapeutic agents targeting CA-related pathways.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated several benzoylthiourea derivatives, including this compound, against MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as anticancer agents .
  • Carbonic Anhydrase Inhibition :
    • Another investigation focused on the inhibition of CA by thiourea derivatives. The study found that modifications to the benzamide structure significantly enhanced inhibitory potency, suggesting that this compound could be a lead compound for CA inhibitors .

Q & A

Q. What are the optimal synthesis conditions for N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide to achieve high yield and purity?

  • Methodological Answer: Synthesis requires precise control of reaction parameters. Key steps include:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of thioureido and benzamide groups .
  • Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product minimization .
  • Reaction Time: Short reaction times (1–5 minutes) are critical for intermediates prone to hydrolysis or oxidation, as seen in analogous bis amide syntheses .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer: A multi-technique approach is essential:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of benzoyl and thioureido groups. Aromatic protons in the 6.8–8.2 ppm range and thioureido NH signals near 10–12 ppm are diagnostic .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves torsional angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (±2 ppm error) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:
  • Electron Distribution: Charge density maps reveal electrophilic/nucleophilic sites, such as the thioureido sulfur and carbonyl carbons .
  • Reactivity Predictions: Frontier molecular orbital (HOMO-LUMO) analysis identifies sites prone to nucleophilic attack or oxidation .
  • Non-Covalent Interactions: Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) critical for crystal packing .

Q. How can researchers resolve contradictions in crystallographic data using software tools?

  • Methodological Answer: Discrepancies in unit cell parameters or space group assignments can be addressed via:
  • SHELX Suite: SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding networks. For example, disordered solvent molecules in the lattice are modeled using PART instructions .
  • ORTEP-3: Graphical visualization of thermal ellipsoids helps identify over-constrained torsion angles or misplaced atoms .
  • Validation Tools: PLATON checks for missed symmetry or incorrect space group assignments, especially in non-centrosymmetric structures (e.g., orthorhombic P2₁2₁2₁) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound's bioactivity?

  • Methodological Answer: SAR studies focus on functional group modifications:
  • Thioureido Group: Replacement with ureido or sulfonamide groups alters enzyme inhibition potency. Thioureido derivatives show enhanced binding to cysteine proteases in cancer cell assays .
  • Benzoyl Substituents: Electron-withdrawing groups (e.g., nitro, chloro) at the 4-methylphenyl position increase metabolic stability but reduce solubility .
  • Biological Assays: Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) correlate substituent effects with activity .

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